molecular formula C11H15Cl2FN4 B13578739 4-{6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidinedihydrochloride

4-{6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidinedihydrochloride

Cat. No.: B13578739
M. Wt: 293.17 g/mol
InChI Key: OUTFNUIHZWLMKH-UHFFFAOYSA-N
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Description

4-{6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidinedihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidinedihydrochloride typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established . This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time. The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of microwave irradiation and catalyst-free conditions, are likely to be employed to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-{6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidinedihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 4-{6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidinedihydrochloride involves its interaction with specific molecular targets and pathways. The compound acts on various enzymes and receptors, including RORγt, PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of biological processes, such as inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidinedihydrochloride is unique due to its specific structural features and the presence of the piperidine ring, which imparts distinct chemical and biological properties. Its ability to act on multiple molecular targets and its applications in various fields make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C11H15Cl2FN4

Molecular Weight

293.17 g/mol

IUPAC Name

6-fluoro-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridine;dihydrochloride

InChI

InChI=1S/C11H13FN4.2ClH/c12-9-1-2-10-14-11(15-16(10)7-9)8-3-5-13-6-4-8;;/h1-2,7-8,13H,3-6H2;2*1H

InChI Key

OUTFNUIHZWLMKH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NN3C=C(C=CC3=N2)F.Cl.Cl

Origin of Product

United States

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